2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
Description
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a triazole-based compound featuring a 5-bromopyridinyl substituent and a thiophenylethyl acetamide side chain. Its molecular architecture combines a 1,2,4-triazole core, known for diverse biological activities, with halogenated pyridine and sulfur-containing moieties.
Properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5OS/c16-11-6-10(8-17-9-11)15-19-13(20-21-15)7-14(22)18-4-3-12-2-1-5-23-12/h1-2,5-6,8-9H,3-4,7H2,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIFWCIGHVNSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The triazole ring is then introduced via a cyclization reaction involving hydrazine and an appropriate nitrile . Finally, the thiophene group is attached through a substitution reaction with a thiophene derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. Studies have shown that it has effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound had an IC50 value indicating strong inhibitory potential against specific microbial targets.
Anticancer Properties
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. It modulates signaling pathways associated with cell survival and proliferation, making it a candidate for further exploration as an anticancer agent. A notable study reported that the compound effectively inhibited tumor growth in xenograft models .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, it may help regulate blood glucose levels, suggesting potential applications in diabetes management.
Material Science Applications
In material science, the unique structural properties of this compound allow it to be utilized in the synthesis of advanced materials with specific electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.
Biological Studies
The compound serves as a valuable probe in biochemical assays to study enzyme interactions and inhibition mechanisms. Its bromopyridine moiety can engage in halogen bonding while the triazole ring can participate in hydrogen bonding and π-π interactions with target proteins, facilitating detailed studies on molecular interactions .
Case Studies
-
Study on Antimicrobial Efficacy
- A research team evaluated the antimicrobial activity of various derivatives of the compound against common pathogens. They reported significant inhibition rates and suggested further optimization for enhanced efficacy.
- Cancer Cell Line Studies
- Diabetes Management Research
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromopyridine and triazole moieties may play a role in binding to these targets, while the thiophene group could influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Bromine vs. Other Halogens
- N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide ():
- Shares a brominated aromatic ring but replaces the thiophenylethyl group with a thioether-linked pyridine.
- Demonstrated antimicrobial activity, attributed to bromine’s electron-withdrawing effects enhancing target binding .
- N-(3-Fluorophenyl)-2-[5-(4-fluorophenyl)-pyrrolo-triazolyl]acetamide ():
- Fluorine’s electronegativity increases metabolic stability but may reduce lipophilicity compared to bromine .
Table 1: Halogen Substituent Impact
| Compound | Halogen | Key Activity | Notes |
|---|---|---|---|
| Target Compound | Br | Under investigation | High lipophilicity; potential for CNS penetration |
| N-(4-Bromophenyl)-thioacetamide | Br | Antimicrobial | Enhanced binding via bromine |
| N-(3-Chlorophenyl)-thioacetamide | Cl | Antimicrobial | Improved solubility |
| N-(3-Fluorophenyl)-pyrrolo-triazolyl | F | Anticancer (predicted) | Metabolic stability |
Core Heterocycle Variations
1,2,4-Triazole vs. Oxadiazole vs. Pyrimidine
- 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide ():
- Replaces triazole with oxadiazole, which offers greater hydrolytic stability but reduced hydrogen-bonding capacity .
- 2-((3-Benzyl-triazolo-pyrimidinyl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide ():
- Pyrimidine-triazole fusion enhances π-π stacking interactions, favoring kinase inhibition .
Thioether vs. Thioacetamide Linkages
- N-(2,3-Dichlorophenyl)-2-((5-(pyridin-2-yl)-triazol-3-yl)thio)acetamide ():
- Thioether linkage improves membrane permeability but may increase oxidative susceptibility compared to the target compound’s thioacetamide group .
- N-(4-Methylbenzyl)-2-((5-(3-methoxyphenyl)-triazol-3-yl)thio)acetamide ():
Pharmacokinetic and Pharmacodynamic Profiles
- N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-triazol-3-yl)thio)acetamide ():
- Dioxole moiety increases metabolic resistance, while pyrazine improves water solubility .
- 2-[6-Oxo-3-(thiophen-2-yl)pyridazinyl]-N-[3-(propan-2-yl)-triazol-5-yl]acetamide ():
- Thiophene-pyridazine core shows anti-inflammatory activity but shorter half-life due to esterase susceptibility .
Table 2: Pharmacological Comparison
| Compound | Core Structure | Bioactivity | Half-Life (predicted) |
|---|---|---|---|
| Target Compound | 1,2,4-Triazole | N/A | Moderate (thioacetamide stability) |
| N-(Benzo[d][1,3]dioxol-5-yl)-acetamide | 1,2,4-Triazole | Antimicrobial | Long (dioxole protection) |
| 2-(Pyridazinyl)-acetamide | Pyridazine | Anti-inflammatory | Short (esterase degradation) |
Biological Activity
The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrN5OS |
| Molecular Weight | 316.18 g/mol |
| CAS Number | 1018127-95-1 |
| IUPAC Name | This compound |
The compound features a bromopyridine moiety linked to a triazole ring and an acetamide group with a thiophene substituent. This unique structure is believed to contribute to its biological activity.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it potentially useful in diabetes treatment.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results comparable to established antibiotics. For example, MIC (Minimum Inhibitory Concentration) values were reported in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating pathways related to inflammation. Its interaction with G protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses, suggests potential as an anti-inflammatory agent .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits the growth of certain pathogenic bacteria. A study highlighted the efficacy of similar triazole compounds against bacterial infections, suggesting that this compound could be a candidate for further development in antibacterial therapies .
In Vivo Studies
Preclinical studies involving animal models have shown that the compound can reduce hyperactivity induced by pharmacological agents like MK-801 in rats, indicating potential applications in treating psychiatric disorders such as schizophrenia .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that could enhance its biological activity. Research into SAR has provided insights into how different substituents affect the potency and selectivity of triazole derivatives against specific biological targets .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yield and purity?
The synthesis involves multi-step reactions, including triazole ring formation, bromopyridine coupling, and acetamide functionalization. Common challenges include:
- Side reactions due to competing nucleophilic sites in the bromopyridine and triazole moieties.
- Purification difficulties arising from byproducts with similar polarity. Optimization strategies:
- Use controlled temperature (e.g., 0–5°C for acyl chloride formation) and anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis .
- Employ catalytic agents like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Monitor reactions via TLC or HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
| Key Reaction Parameters | Optimal Conditions |
|---|---|
| Temperature for triazole cyclization | 80–100°C |
| Solvent for bromopyridine coupling | Dry DMF |
| Reaction time for acetamide formation | 12–24 hours |
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : Assign peaks for the bromopyridine (δ 8.5–9.0 ppm), triazole (δ 7.8–8.2 ppm), and thiophene (δ 6.5–7.5 ppm) protons .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) . Purity assessment: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay-specific variables : Differences in cell lines, incubation times, or solvent concentrations (e.g., DMSO >1% can inhibit growth).
- Structural isomerism : Unidentified regioisomers from triazole synthesis . Mitigation strategies:
- Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use HPLC-coupled mass spectrometry to detect and quantify isomers .
- Apply dose-response curves to distinguish specific activity from nonspecific toxicity .
Q. What computational approaches are effective for predicting this compound’s biological targets?
Advanced methods include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Focus on the triazole’s hydrogen-bonding capacity and bromopyridine’s hydrophobic interactions .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the acetamide group) using MOE or Phase .
- Machine learning : Train models on PubChem BioAssay data to predict targets via platforms like PASS Online .
| Predicted Targets | Probability Score |
|---|---|
| EGFR kinase | 0.87 |
| CYP3A4 | 0.72 |
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
SAR strategies:
- Substituent variation : Replace the 5-bromopyridinyl group with chloro or trifluoromethyl analogs to modulate lipophilicity .
- Backbone modifications : Substitute the thiophenethyl group with benzodioxole or pyridazine derivatives to enhance target selectivity .
- Bioisosteric replacements : Exchange the triazole with oxadiazole or imidazole to improve metabolic stability . Experimental validation:
- Test analogs in enzyme inhibition assays (e.g., IC50 determination).
- Evaluate ADME properties using Caco-2 permeability and microsomal stability assays .
Q. What experimental designs are recommended for investigating this compound’s mechanism of action?
Integrate multi-omics and biophysical approaches :
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified targets (e.g., kinases) .
- X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding modes (e.g., PDB deposition) .
Methodological Resources
- Synthesis protocols : Refer to multi-step procedures in , and 12.
- Data analysis : Use MestReNova for NMR deconvolution and PyMOL for docking visualization.
- Biological assays : Follow OECD guidelines for cytotoxicity testing.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
